molecular formula C32H50O5 B2386416 3-O-Acetyl-16 alpha-hydroxytrametenolic acid CAS No. 168293-13-8

3-O-Acetyl-16 alpha-hydroxytrametenolic acid

Cat. No. B2386416
M. Wt: 514.747
InChI Key: SRDNLMOBFKJOSD-GXPBEYLPSA-N
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Description

3-O-Acetyl-16 alpha-hydroxytrametenolic acid is a triterpene found in Poria cocos, a type of fungus. It has been identified for its antioxidant and anticancer activities . The molecular formula of this compound is C32H50O5 .


Molecular Structure Analysis

The molecular structure of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is complex. It has a molecular weight of 514.7 g/mol . The exact mass and monoisotopic mass are both 514.36582469 g/mol . The compound’s structure includes multiple rings and functional groups, including acetyl and hydroxy groups .


Chemical Reactions Analysis

While specific chemical reactions involving 3-O-Acetyl-16 alpha-hydroxytrametenolic acid are not detailed in the available resources, it’s known that this compound is a triterpene carboxylic acid. These types of compounds have been found to exhibit inhibitory activities against AAPH-induced lysis of red blood cells .


Physical And Chemical Properties Analysis

3-O-Acetyl-16 alpha-hydroxytrametenolic acid has a molecular weight of 514.7 g/mol . It has a computed XLogP3-AA value of 6.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a rotatable bond count of 7 .

Scientific Research Applications

  • Immunology/Inflammation

    • Summary of Application : 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is an anti-inflammatory triterpenoid . It has been shown to inhibit NO production and iNOS expression in LPS-stimulated Raw264.7 cells .
    • Methods of Application : The compound was applied to LPS-stimulated Raw264.7 cells . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
    • Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid resulted in the inhibition of NO production and iNOS expression in the tested cells .
  • Fungal Mycelia Fermentation

    • Summary of Application : This compound is one of the triterpene acids identified in the fermented mycelia of Poria cocos, a type of edible fungus .
    • Methods of Application : High-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (HPLC-QTOF-MS/MS) was used to identify triterpene acids in the fermented mycelia of P. cocos .
    • Results or Outcomes : A total of 19 triterpene acids were identified in the fermented mycelia, including 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid .
  • Anti-Oxidant Activity

    • Summary of Application : This compound has been found to have inhibitory activities against AAPH-induced hemolysis of red blood cells .
    • Methods of Application : The compound was tested for its ability to inhibit AAPH-induced hemolysis . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
    • Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid resulted in the inhibition of AAPH-induced hemolysis of red blood cells .
  • Anti-Cancer Activity

    • Summary of Application : 3-O-Acetyl-16α-hydroxytrametenolic acid has been found to have anti-cancer properties .
    • Methods of Application : The compound was tested for its anti-cancer properties . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
    • Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid showed promising results in terms of its anti-cancer properties .
  • Anti-Inflammatory Activity

    • Summary of Application : This compound has been found to have anti-inflammatory properties .
    • Methods of Application : The compound was tested for its anti-inflammatory properties . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
    • Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid showed promising results in terms of its anti-inflammatory properties .
  • Anti-Oxidant Activity

    • Summary of Application : 3-O-Acetyl-16α-hydroxytrametenolic acid has inhibitory activities against AAPH-induced hemolysis of red blood cells .
    • Methods of Application : The compound was tested for its ability to inhibit AAPH-induced hemolysis . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
    • Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid resulted in the inhibition of AAPH-induced hemolysis of red blood cells .

properties

IUPAC Name

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDNLMOBFKJOSD-COLBUHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346618
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl-16 alpha-hydroxytrametenolic acid

CAS RN

168293-13-8
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
H Ling, L Zhou, X Jia, LA Gapter… - … in cooperation with …, 2009 - Wiley Online Library
… cocos contain various lanostane-type triterpenoids such as pachymic acid, 3-O-acetyl-16 alpha-hydroxytrametenolic acid, poricoic acid B, and polyporenic acid C (PPAC) 16-19. …
Number of citations: 43 onlinelibrary.wiley.com
L Hui - 2010 - core.ac.uk
In this chapter, the procedures used to isolate triterpenoids from Poria cocos are described. Isolated compounds were subjected to physical and spectroscopic analyses for elucidation …
Number of citations: 3 core.ac.uk
YY Chen, HM Chang - Food and Chemical Toxicology, 2004 - Elsevier
Poria cocos (PC), Fu-Ling, is an oriental fungus and has been widely used as a Chinese traditional herbal medicine for centuries. In the present study, a neutral polysaccharide fraction …
Number of citations: 190 www.sciencedirect.com
X Cui, P Zhang, D Zhu - FRESENIUS …, 2022 - … SCIENTIFIC PUBLICATIONS (PSP) …
Number of citations: 0
古家禎, 林志生 - 2007 - ir.nctu.edu.tw
近幾年微陣列技術以應用獨特的基因表現樣態,並結合特定細胞內的反應來提供一個快速的檢測方法.許多天然植物來源的產品已經被證實具有抗癌能力.因此傳統中草藥的應用可以增加對於…
Number of citations: 0 ir.nctu.edu.tw

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